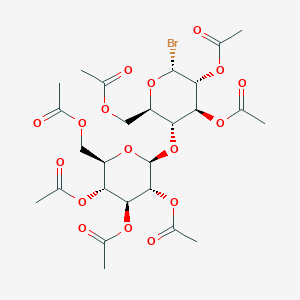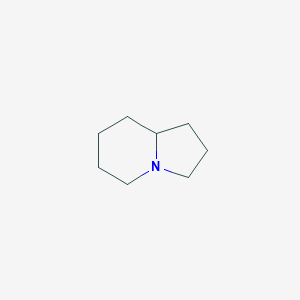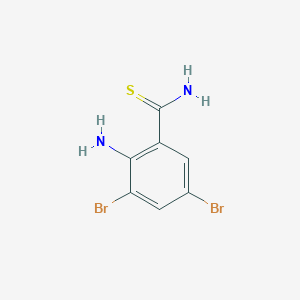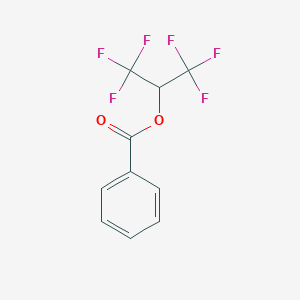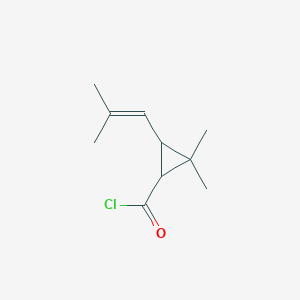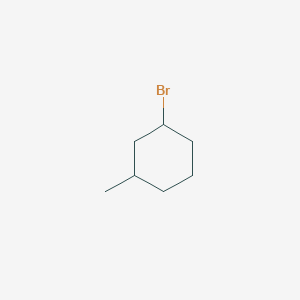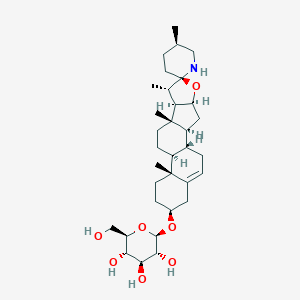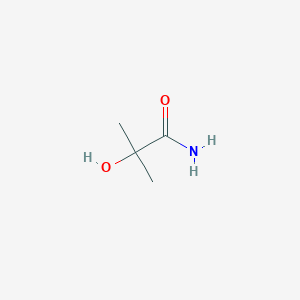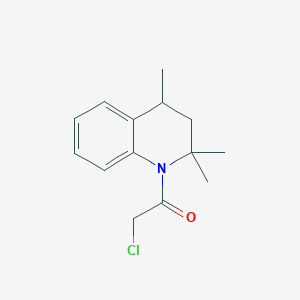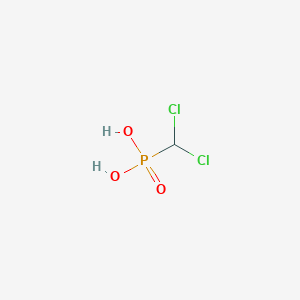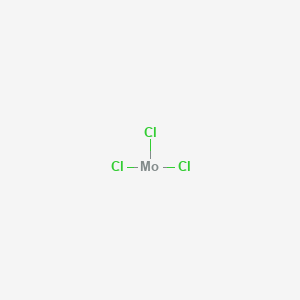
氯化钼(III)
描述
Molybdenum(III) chloride is an inorganic compound with the chemical formula MoCl₃. It is known for its dark red or purple crystalline appearance and is insoluble in water. Molybdenum(III) chloride exists in two polymorphic forms: alpha (α) and beta (β). The alpha form has a structure similar to aluminum chloride, while the beta form exhibits hexagonal close packing .
科学研究应用
炔烃聚合和环三聚合催化剂
氯化钼(III) 与四氢噻吩反应形成络合物,催化炔烃的聚合和环三聚合 . 这些反应用于合成复杂的有机分子,在有机合成领域具有重要意义。
在卤化物双钙钛矿中的应用
氯化钼(III) 用于合成卤化物双钙钛矿 . 这些材料是很有前途的半导体材料,可应用于太阳能电池和其他光电器件 .
光学和磁性性质的维度控制
氯化钼(III) 用于合成新型基于Mo 3+ (4d 3) 的氯化物双钙钛矿 . 通过 A 阳离子可以调节它们的结构和维度 . 这对控制这些材料的光学和磁性性质具有影响 .
在磁性卤化物钙钛矿中的应用
氯化钼(III) 的应用将卤化物双钙钛矿的范围扩展到主族金属之外,也扩展到光电子学之外 . 这可能导致未来磁性卤化物钙钛矿的发展 .
在耐火陶瓷中的应用
作用机制
Molybdenum(III) chloride, also known as Molybdenum trichloride or Trichloromolybdenum, is an inorganic compound with the formula MoCl3. It forms purple crystals . The mechanism of action of Molybdenum(III) chloride is complex and involves several steps and interactions.
Target of Action
The primary targets of Molybdenum(III) chloride are certain enzymes in mammals, including xanthine oxidoreductase, sulfite oxidase, and aldehyde oxidase . These enzymes play crucial roles in various metabolic processes.
Mode of Action
Molybdenum(III) chloride interacts with its targets by serving as a cofactor for these enzymes . As a cofactor, it facilitates the enzymes’ catalytic activity, enabling them to carry out their functions more efficiently.
Biochemical Pathways
The enzymes that Molybdenum(III) chloride targets are involved in key oxidation-reduction reactions of nitrogen and sulfur metabolism, phytohormone biosynthesis, and detoxification of xenobiotics . By acting as a cofactor for these enzymes, Molybdenum(III) chloride influences these biochemical pathways and their downstream effects.
Pharmacokinetics
It’s known that the compound is insoluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of Molybdenum(III) chloride’s action are largely determined by its role as a cofactor for certain enzymes. By enhancing the activity of these enzymes, Molybdenum(III) chloride can influence various cellular processes, including metabolism and detoxification .
Action Environment
The action, efficacy, and stability of Molybdenum(III) chloride can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and composition of the surrounding medium
生化分析
Biochemical Properties
Molybdenum(III) chloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including xanthine oxidase, sulfite oxidase, and aldehyde oxidase . These enzymes are crucial for the metabolism of purines, sulfites, and aldehydes, respectively. Molybdenum(III) chloride acts as a cofactor, facilitating redox reactions by shuttling between different oxidation states . This interaction is essential for the proper functioning of these enzymes and the metabolic pathways they are involved in.
Cellular Effects
Molybdenum(III) chloride has been shown to affect various types of cells and cellular processes. In studies involving BALB/3T3 and HepG2 cells, molybdenum(III) chloride was found to decrease cell viability . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of enzymes involved in DNA metabolism and cell proliferation . The cytotoxic effects of molybdenum(III) chloride highlight its potential impact on cellular health and function.
Molecular Mechanism
The molecular mechanism of molybdenum(III) chloride involves its interaction with biomolecules at the molecular level. It binds to the active sites of enzymes, facilitating redox reactions by cycling between different oxidation states . This binding interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, molybdenum(III) chloride can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the biochemical effects of molybdenum(III) chloride.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of molybdenum(III) chloride can change over time. The stability and degradation of this compound are important factors to consider. Molybdenum(III) chloride is relatively stable under standard conditions, but it can degrade over time, especially in the presence of moisture or other reactive substances . Long-term studies have shown that the effects of molybdenum(III) chloride on cellular function can vary, with potential changes in enzyme activity and gene expression observed over extended periods . These temporal effects are important for understanding the long-term impact of molybdenum(III) chloride in biological systems.
Dosage Effects in Animal Models
The effects of molybdenum(III) chloride vary with different dosages in animal models. Studies have shown that high doses of molybdenum(III) chloride can lead to toxic effects, including poor growth, infertility, and osteoporosis in ruminant species . These adverse effects are often due to the interaction between molybdenum and copper, leading to secondary copper deficiency . At lower doses, molybdenum(III) chloride can still influence metabolic processes, but the threshold for toxicity is higher in monogastric animals compared to ruminants . Understanding the dosage effects is crucial for assessing the safety and potential risks of molybdenum(III) chloride in animal models.
Metabolic Pathways
Molybdenum(III) chloride is involved in several metabolic pathways, primarily through its role as a cofactor for molybdenum-dependent enzymes . These enzymes catalyze redox reactions, playing a key role in the metabolism of purines, sulfites, and aldehydes . The interaction of molybdenum(III) chloride with these enzymes can affect metabolic flux and the levels of various metabolites. For example, it can influence the production of uric acid in the purine degradation pathway . Understanding these metabolic pathways is essential for elucidating the biochemical functions of molybdenum(III) chloride.
Transport and Distribution
The transport and distribution of molybdenum(III) chloride within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, molybdenum(III) chloride can accumulate in specific compartments, depending on its interactions with other biomolecules . These interactions can affect the localization and activity of molybdenum(III) chloride, influencing its overall impact on cellular function.
Subcellular Localization
The subcellular localization of molybdenum(III) chloride is an important aspect of its biochemical activity. This compound can be directed to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications . The localization of molybdenum(III) chloride can influence its interactions with enzymes and other biomolecules, affecting its activity and function. Understanding the subcellular localization of molybdenum(III) chloride is crucial for elucidating its role in cellular processes.
准备方法
Molybdenum(III) chloride can be synthesized through several methods:
-
Reduction of Molybdenum Pentachloride with Hydrogen: : This method involves reducing molybdenum pentachloride (MoCl₅) with hydrogen gas at elevated temperatures. The reaction typically requires a 4 to 5 mole excess of hydrogen at pressures of 100 psi or higher and a temperature of 125°C .
-
Reduction with Anhydrous Tin(II) Chloride: : A higher yield of molybdenum trichloride can be obtained by reducing pure molybdenum pentachloride with anhydrous tin(II) chloride
属性
IUPAC Name |
trichloromolybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Mo/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSVQAGPXAAOPV-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Mo](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoCl3, Cl3Mo | |
| Record name | molybdenum(III) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Molybdenum(III)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065503 | |
| Record name | Molybdenum chloride (MoCl3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13478-18-7 | |
| Record name | Molybdenum trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13478-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum chloride (MoCl3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of molybdenum(III) chloride?
A1: Molybdenum(III) chloride has the molecular formula MoCl3 and a molecular weight of 202.31 g/mol.
Q2: Is there any spectroscopic data available for molybdenum(III) chloride?
A2: While the provided research papers don't delve into specific spectroscopic details, [] mentions the use of X-ray patterns to characterize molybdenum chlorides, including molybdenum(III) chloride.
Q3: What are some notable catalytic applications of molybdenum(III) chloride?
A3: Molybdenum(III) chloride demonstrates promising catalytic activity in various reactions. It effectively initiates the polymerization of methyl methacrylate in the presence of sulfoxides. [] This catalytic activity extends to graft copolymerization, as shown in the grafting of methyl methacrylate onto polymeric sulfoxides. [] Furthermore, [] reports the activity of molybdenum(III) chloride complexes in the polymerization and cyclotrimerization of alkynes.
Q4: How does the structure of the molybdenum(III) complex influence its catalytic activity?
A4: Research suggests that the ligand environment around the molybdenum(III) center plays a crucial role in its catalytic activity. [] describes the isolation and characterization of unique molybdenum(III) alkyne complexes, [MoCl3(tht)2L] (L = PhCCMe or PhCCEt), which exhibit catalytic activity in alkyne polymerization and cyclotrimerization reactions.
Q5: Are there any studies investigating the mechanism of molybdenum(III) chloride catalysis?
A5: While the provided abstracts don't offer detailed mechanistic insights, [] suggests a rate equation for methyl methacrylate polymerization initiated by a molybdenum(III) chloride/dimethyl sulfoxide system, indicating a radical mechanism. Further research focusing on kinetic studies and intermediate characterization is needed to elucidate the complete mechanism.
Q6: Has computational chemistry been employed to study molybdenum(III) chloride and its reactions?
A6: [] mentions a theoretical study supporting the enhancement of catalytic activity by introducing an electron-donating group to the pyridine ring of a PNP-pincer ligand in a dinitrogen-bridged dimolybdenum-dinitrogen complex. This indicates the application of computational methods in understanding and predicting the reactivity of molybdenum complexes.
Q7: How do modifications to the ligand structure affect the activity of molybdenum(III) complexes?
A7: Modifying the ligand structure significantly impacts the activity of molybdenum(III) complexes. Research on dinitrogen-bridged dimolybdenum-dinitrogen complexes shows that introducing an electron-donating group, such as a methoxy group, to the pyridine ring of the PNP-pincer ligand enhances catalytic activity. [] Conversely, electron-withdrawing substituents might have a detrimental effect.
Q8: What is known about the stability of molybdenum(III) chloride and its complexes?
A8: While specific stability data is not provided in the abstracts, [] describes a method for preparing molybdenum(III) chloride by reducing molybdenum pentachloride with hydrogen at elevated temperature and pressure, suggesting the compound's stability under those conditions.
Q9: Does molybdenum(III) chloride find applications beyond catalysis?
A9: Yes, [] explores the use of molybdenum(III) chloride in solid-state reactions to generate molybdenum-molybdenum trioxide nanostructures within a polyphenylene sulfide matrix. This approach aims to impart antimicrobial properties to the resulting nanocomposite material, highlighting its potential in biomedical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


